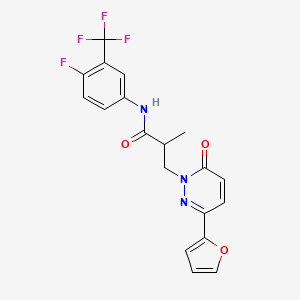
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H15F4N3O3 and its molecular weight is 409.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide, a compound characterized by its unique trifluoromethyl and furan moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H15F4N3O3, with a molecular weight of 409.3 g/mol. The structure includes a trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs by improving membrane permeability and metabolic stability .
Biological Activity Overview
Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities, particularly in anticancer applications. The following sections detail specific findings related to the biological activity of the compound.
The compound was evaluated for its anticancer potential using the National Cancer Institute's (NCI) 60 human tumor cell line screen. This screening assesses the cytotoxicity of compounds across various cancer types, including leukemia, lung, colon, renal, and breast cancers. The compound demonstrated selective growth inhibition against several cancer cell lines:
- Leukemia : RPMI-8226 (myeloma cell line)
- Lung Cancer : A549 (non-small cell lung carcinoma)
- Renal Cancer : A498 and SN12C
Table 1 summarizes the growth inhibition percentages observed in these studies.
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 | 10 - 20 |
| A549 | 15 - 25 |
| A498 | 20 - 30 |
| SN12C | 12 - 22 |
Case Studies
In a study published in 2014, various derivatives of trifluoromethylated compounds were synthesized and tested for their anticancer activity. The results indicated that modifications in the molecular structure could enhance potency against specific cancer types . For instance, certain analogs showed improved efficacy in inhibiting tumor growth in renal and lung cancer models.
Other Pharmacological Effects
Beyond its anticancer activity, the compound may exhibit additional pharmacological effects. The incorporation of the trifluoromethyl group has been associated with:
- Antinociceptive effects : Potential to alleviate pain.
- Antineurotic properties : Possible application in treating anxiety disorders.
- Fibrinolytic activity : Implications for cardiovascular health by aiding in clot dissolution.
These activities suggest a multifaceted therapeutic potential for this compound beyond oncology.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3/c1-11(10-26-17(27)7-6-15(25-26)16-3-2-8-29-16)18(28)24-12-4-5-14(20)13(9-12)19(21,22)23/h2-9,11H,10H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYYJKFAGZFVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














